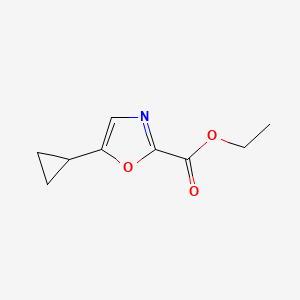
Ethyl 5-cyclopropyloxazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl5-cyclopropyloxazole-2-carboxylate is a heterocyclic compound featuring an oxazole ring substituted with an ethyl ester group and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl5-cyclopropyloxazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-bromoacetate with cyclopropylamine to form an intermediate, which then undergoes cyclization with formamide to yield the desired oxazole derivative.
Industrial Production Methods: Industrial production of Ethyl5-cyclopropyloxazole-2-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: Ethyl5-cyclopropyloxazole-2-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at the carbon adjacent to the nitrogen atom, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products:
Oxidation: Oxazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Alkylated oxazole derivatives.
Scientific Research Applications
Ethyl5-cyclopropyloxazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl5-cyclopropyloxazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, facilitating its binding to biological macromolecules. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Ethyl5-methyloxazole-2-carboxylate: Similar structure but with a methyl group instead of a cyclopropyl group.
Ethyl5-phenyl-oxazole-2-carboxylate: Contains a phenyl group, offering different electronic and steric properties.
Ethyl5-isopropyloxazole-2-carboxylate: Features an isopropyl group, affecting its reactivity and biological activity.
Uniqueness: Ethyl5-cyclopropyloxazole-2-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic characteristics. This can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl 5-cyclopropyl-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-2-12-9(11)8-10-5-7(13-8)6-3-4-6/h5-6H,2-4H2,1H3 |
InChI Key |
MLOLZUYRCQVVQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















